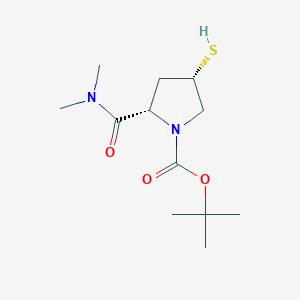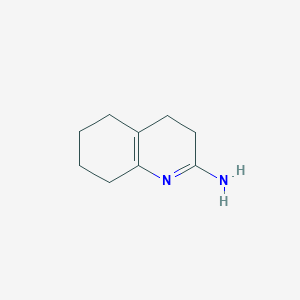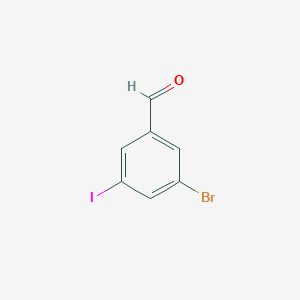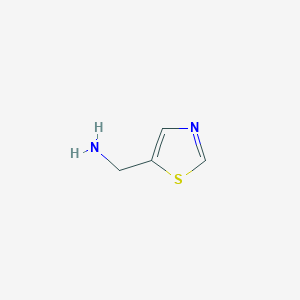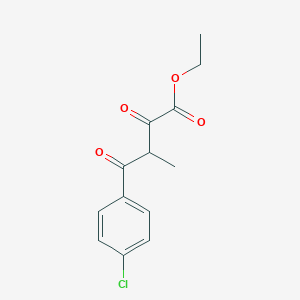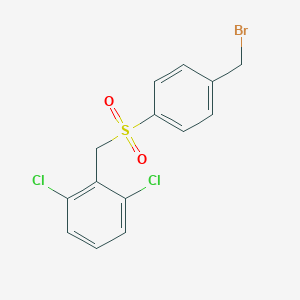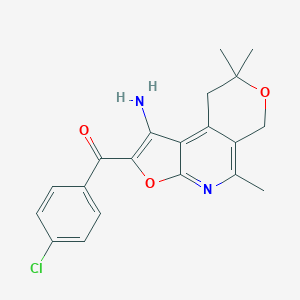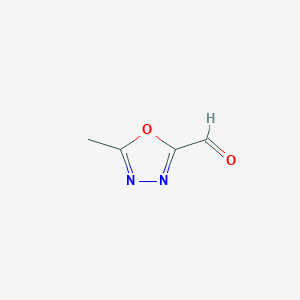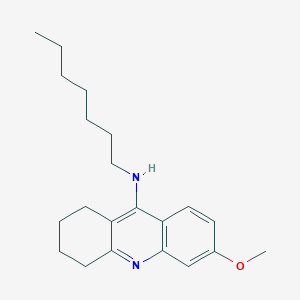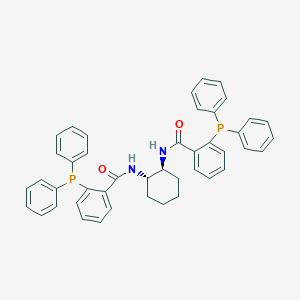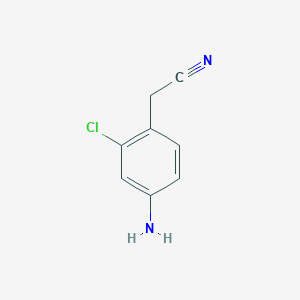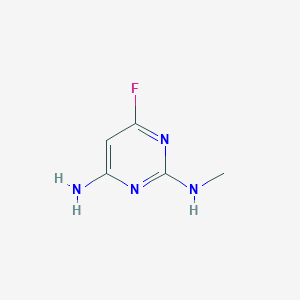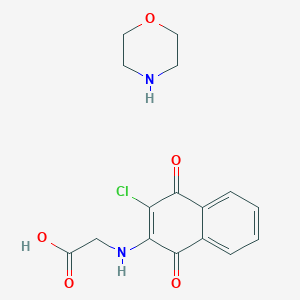
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as Chlorprothixene Morpholine Salt and is synthesized by combining glycine and chlorprothixene with morpholine. In
Scientific Research Applications
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a potential antipsychotic drug. Studies have shown that this compound has a potent antipsychotic effect and can be used to treat various mental health disorders such as schizophrenia and bipolar disorder.
Mechanism Of Action
The mechanism of action of Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is not entirely understood. However, it is believed to work by blocking certain receptors in the brain, including dopamine and serotonin receptors. This action helps to reduce the symptoms of mental health disorders such as hallucinations, delusions, and mood swings.
Biochemical And Physiological Effects
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This action helps to improve mood and reduce the symptoms of mental health disorders.
Advantages And Limitations For Lab Experiments
One of the significant advantages of Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is its potent antipsychotic effect. This makes it a valuable tool for studying the underlying mechanisms of mental health disorders and developing new treatments. However, there are also limitations to using this compound in lab experiments. It can be challenging to control the dosage and ensure consistent results, and there may be ethical concerns regarding the use of antipsychotic drugs in animal studies.
Future Directions
There are several future directions for research on Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1). One area of interest is its potential use in combination with other drugs to enhance its antipsychotic effect. Another direction is to explore its potential applications in other fields, such as cancer research and pain management. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. Its potent antipsychotic effect makes it a valuable tool for studying the underlying mechanisms of mental health disorders and developing new treatments. Further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) involves the reaction of glycine and chlorprothixene with morpholine in a 1:1 ratio. The reaction takes place in a solvent such as ethanol or methanol, and the resulting product is a white crystalline powder.
properties
CAS RN |
180179-64-0 |
|---|---|
Product Name |
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) |
Molecular Formula |
C16H17ClN2O5 |
Molecular Weight |
352.77 g/mol |
IUPAC Name |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine |
InChI |
InChI=1S/C12H8ClNO4.C4H9NO/c13-9-10(14-5-8(15)16)12(18)7-4-2-1-3-6(7)11(9)17;1-3-6-4-2-5-1/h1-4,14H,5H2,(H,15,16);5H,1-4H2 |
InChI Key |
GBXXHPUYVBOCQW-UHFFFAOYSA-N |
SMILES |
C1COCCN1.C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
Canonical SMILES |
C1COCCN1.C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
Other CAS RN |
180179-64-0 |
synonyms |
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. wi th morpholine (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
